Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its cyclohexyl and methyl groups attached to the imidazole ring, and a carboxylate ester functional group. Imidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of o-phenylenediamine with ethyl cyanoacetate in the presence of a cyclohexylamine and a methylating agent.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, varying temperature and pressure conditions, and employing continuous flow reactors for efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products Formed:
Oxidation Products: Imidazole-5-carboxylic acid derivatives.
Reduction Products: Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-ol.
Substitution Products: Nitro or halogenated derivatives of the imidazole ring.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors. Medicine: Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate and its derivatives have potential therapeutic applications, such as antimicrobial, anti-inflammatory, and anticancer properties. Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Comparison with Similar Compounds
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with different substituents on the imidazole ring.
Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate: Similar core structure but with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific combination of cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other imidazole derivatives.
Properties
IUPAC Name |
ethyl 1-cyclohexyl-2-methylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-21-17(20)13-9-10-16-15(11-13)18-12(2)19(16)14-7-5-4-6-8-14/h9-11,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJJEALQMAPNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.